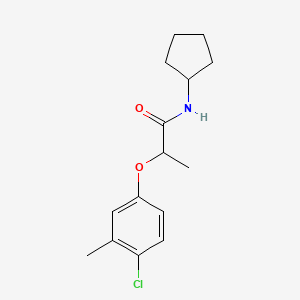![molecular formula C17H17NO4 B4410351 3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4410351.png)
3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate
説明
3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate, also known as MMPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MMPCA is a derivative of the well-known compound, p-aminophenylacetic acid, which has been used in the synthesis of various drugs and bioactive molecules.
科学的研究の応用
3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate has been shown to have a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various bioactive molecules and drugs. This compound has also been used as a fluorescent probe for the detection of metal ions such as copper and iron in biological systems. Additionally, this compound has been used as a ligand for the design of metal-organic frameworks (MOFs) for gas storage and separation.
作用機序
The mechanism of action of 3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate is not fully understood. However, it has been suggested that this compound may act as a chelating agent, binding to metal ions and forming complexes that can affect various biological processes. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in immune cells. In animal studies, this compound has been shown to improve cognitive function and memory in mice.
実験室実験の利点と制限
One advantage of using 3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate in lab experiments is its versatility. This compound can be used as a starting material for the synthesis of various bioactive molecules and drugs, as well as a fluorescent probe for metal ion detection and a ligand for MOF design. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for research involving 3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. This compound could also be used in the design of new fluorescent probes for metal ion detection and as a ligand for the development of new MOFs with improved gas storage and separation properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in various biological processes.
Conclusion
In conclusion, this compound is a versatile chemical compound that has potential applications in various scientific research areas. Its synthesis method is well-established, and it has been shown to have various biochemical and physiological effects. This compound's versatility and potential for use in drug development, metal ion detection, and MOF design make it an exciting area of research with many future directions to explore.
特性
IUPAC Name |
[3-[(2-methoxy-5-methylphenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-7-8-16(21-3)15(9-11)18-17(20)13-5-4-6-14(10-13)22-12(2)19/h4-10H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRZDDBYOAUKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide](/img/structure/B4410296.png)
![1-[4-(allyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4410303.png)
![3-[2-(2-butoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4410308.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4410316.png)

![2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4410321.png)
![3-[(cycloheptylamino)carbonyl]phenyl acetate](/img/structure/B4410325.png)

![1-[3-(allyloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B4410333.png)
![1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410337.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4410342.png)
![[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]dimethylamine hydrochloride](/img/structure/B4410363.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4410372.png)